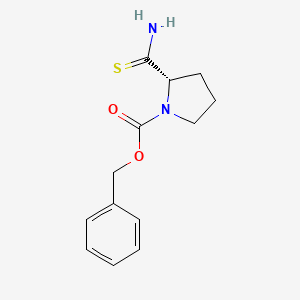
benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
Description
Benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of proline-based carbamates. These compounds are known for their potential biological activities, particularly as inhibitors of cholinesterase enzymes. This compound has been studied for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of neurotransmitters in the nervous system .
Properties
IUPAC Name |
benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-12(18)11-7-4-8-15(11)13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVERNDRXLDWSFC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process . Another method involves the synthesis of aryl benzyl sulfides, diaryl sulfides, and dibenzyl sulfides, which are characterized by various reaction conditions such as time, solvent, base, and dispersant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Various reduced derivatives
Substitution: Functionalized aromatic compounds
Scientific Research Applications
Benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate involves the inhibition of cholinesterase enzymes. By binding to the active site of acetylcholinesterase and butyrylcholinesterase, the compound prevents the breakdown of acetylcholine, a neurotransmitter. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates: These compounds have similar structures and biological activities.
Aryl benzyl sulfides: These compounds share similar synthetic routes and reaction conditions.
Dibenzyl sulfides: These compounds are also synthesized using similar methods and have comparable chemical properties.
Uniqueness
Benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate is unique due to its specific inhibitory activity against cholinesterase enzymes. This makes it a valuable compound for research in neurodegenerative diseases and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


